molecular formula C12H16N4O3S B5791784 methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate

methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate

Cat. No. B5791784
M. Wt: 296.35 g/mol
InChI Key: YJWWSBGJWJNWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate, also known as MPPT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPPT is a derivative of furoate, which is a heterocyclic organic compound that contains a furan ring. MPPT has been studied for its potential use as a therapeutic agent in various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate has been shown to inhibit the activity of thymidylate synthase, which is an enzyme that is involved in the synthesis of DNA. methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate has also been shown to inhibit the activity of dihydrofolate reductase, which is an enzyme that is involved in the synthesis of folate.
Biochemical and Physiological Effects:
methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate can induce apoptosis, which is a process of programmed cell death. methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate can inhibit the growth of tumors and reduce the metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate in lab experiments is its high purity and yield. methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate in lab experiments is its potential toxicity. methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate has been shown to have cytotoxic effects on normal cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate. One direction is the development of more potent and selective derivatives of methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate. Another direction is the study of the mechanism of action of methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate, which may lead to the identification of new targets for cancer therapy. Additionally, the use of methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate in combination with other therapeutic agents may enhance its efficacy in the treatment of cancer and infectious diseases.

Synthesis Methods

The synthesis of methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate involves the reaction of 5-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl]-2-furoic acid with methyl iodide in the presence of a base. The resulting product is then purified using various chromatographic techniques. The yield of the synthesis is typically high, and the purity of the final product is also high.

Scientific Research Applications

Methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate has been studied for its potential use in various scientific research applications. One of the most promising applications of methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate is its use as a therapeutic agent in cancer treatment. methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to sensitize cancer cells to chemotherapy. methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate has also been studied for its potential use in the treatment of infectious diseases, such as malaria and tuberculosis.

properties

IUPAC Name

methyl 5-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-3-4-10-14-15-12(16(10)13)20-7-8-5-6-9(19-8)11(17)18-2/h5-6H,3-4,7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWWSBGJWJNWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N)SCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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